Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate
Description
Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate is a carbamate-protected amino alcohol featuring a branched alkyl chain with hydroxyl and tert-butoxycarbonyl (Boc) groups. The Boc group serves as a protective moiety for the amine, enabling selective reactions at other functional sites. Its stereochemistry and hydrogen-bonding capacity (from the hydroxyl and amine groups) influence its crystallinity, solubility, and reactivity .
Properties
Molecular Formula |
C12H26N2O3 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-8(2)9(12(6,16)7-13)14-10(15)17-11(3,4)5/h8-9,16H,7,13H2,1-6H3,(H,14,15) |
InChI Key |
ILMUDZBRIUTWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(CN)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate generally involves the introduction of the tert-butoxycarbonyl protective group onto an amino alcohol precursor. The typical approach is to start from a ketone or aldehyde precursor such as 2,4-dimethylpentan-3-one, followed by reductive amination and carbamate protection steps.
A common synthetic route includes:
- Reaction of tert-butyl carbamate or tert-butyl dicarbonate (Boc anhydride) with an amino alcohol or amine precursor.
- Use of reducing agents such as sodium borohydride or lithium aluminum hydride for reductive amination.
- Control of reaction temperature (0 to 25 °C) to minimize side reactions.
- Use of solvents like tetrahydrofuran or methanol to optimize solubility and reaction kinetics.
- Purification by column chromatography or recrystallization to achieve high purity.
This method leverages the selective protection of the amine by the Boc group, allowing further functionalization of the hydroxyl or alkyl chain without interference.
Specific Preparation Example
One reported preparation involves the reaction of tert-butyl carbamate with a ketone precursor under inert atmosphere (nitrogen or argon), followed by the addition of aqueous ammonia and stirring at low temperature, then at room temperature to complete the reaction. The product is purified by silica gel chromatography using an ethyl acetate/hexane gradient.
Industrial Scale Preparation
On an industrial scale, the synthesis is scaled up with optimization of reagent equivalents, solvent volumes, and reaction times to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance reproducibility and throughput. Reaction parameters such as catalyst loading and temperature are finely tuned to prevent side reactions and reduce viscosity issues in the reaction medium.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0 to 25 °C | Lower temperatures reduce side reactions |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture interference |
| Solvent | Tetrahydrofuran, Methanol, Ethyl acetate | Solvent choice affects solubility and kinetics |
| Reducing Agent | Sodium borohydride, Lithium aluminum hydride | Selective for reductive amination |
| Catalyst/Acid Binder | Triethylamine, N-methylmorpholine | Neutralizes acids, facilitates reaction |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and structural integrity |
Mechanistic Insights and Reaction Pathways
Reductive Amination
The key step involves reductive amination where the ketone group of 2,4-dimethylpentan-3-one reacts with tert-butyl carbamate or an amine to form an imine intermediate, which is subsequently reduced to the amino alcohol. The Boc group protects the amine functionality during this process.
Carbamate Formation via Curtius Rearrangement
Alternative synthetic routes for carbamate formation include Curtius rearrangement of acyl azides derived from carboxylic acid precursors. This method involves the formation of acyl azides using tert-butyl dicarbonate and sodium azide, followed by rearrangement to isocyanates which are trapped by tert-butanol to give the carbamate. This method is more common for aromatic substrates and requires elevated temperatures (40–75 °C).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Features Observed | Interpretation |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Singlet at δ ~1.4 ppm (tert-butyl group); broad peaks δ 1.5–3.0 ppm (hydroxy and amine protons) | Confirms Boc protection and presence of hydroxyl and amine groups |
| Carbon-13 NMR (¹³C NMR) | Carbonyl carbon at δ ~155 ppm; tert-butyl carbons at δ ~28 and ~80 ppm | Validates carbamate structure and tert-butyl group |
| Infrared Spectroscopy (IR) | Absorptions at ~3300–3500 cm⁻¹ (N-H/O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C stretch) | Confirms functional groups presence and integrity |
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of imine | 2,4-dimethylpentan-3-one + tert-butyl carbamate, inert atmosphere, 0–5 °C | 75–85 | Controlled temperature reduces side reactions |
| Reductive amination | Sodium borohydride or lithium aluminum hydride, 0–25 °C | 80–90 | Careful addition to avoid over-reduction |
| Carbamate protection | Boc anhydride, triethylamine, room temperature | 85–95 | Efficient Boc group installation |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | >95 purity | Confirmed by NMR and TLC |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can yield primary or secondary amines.
Scientific Research Applications
Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Effects
The compound’s unique features include:
- A branched pentyl chain with 2,4-dimethyl and 2-hydroxy substituents.
- A Boc-protected primary amine at the 1-position.
Comparisons with analogues (Table 1) highlight how structural variations impact properties:
Table 1: Structural Comparison of Boc-Protected Amino Alcohols
Key Observations :
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to methoxy-containing analogues (e.g., 296, 298), influencing solubility and crystal packing .
- Aromatic/Heterocyclic Moieties : Compounds like 298 (pyrimidine ring) and those in (chromen, pyrazolo groups) demonstrate expanded pharmacological relevance but increased synthetic complexity.
Physical Properties and Analytical Data
Table 2: Physical and Spectroscopic Properties
Notable Gaps: The absence of melting point and mass data for the target compound complicates direct comparison. However, hydroxyl-containing analogues typically exhibit higher melting points than methoxy derivatives due to stronger intermolecular hydrogen bonds .
Hydrogen Bonding and Crystallographic Behavior
The hydroxyl and amine groups in the target compound facilitate robust hydrogen-bonding networks, as described in . Tools like SHELX and Mercury are critical for analyzing such differences.
Biological Activity
Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate, with the CAS number 1334494-56-2, is a compound classified under carbamates. Its unique structure features a tert-butyl group attached to a carbamate functional group, along with an amino and a hydroxyl group on a branched alkyl chain. This structural configuration contributes to its significant biological activity, particularly in pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆N₂O₃ |
| Molecular Weight | 246.35 g/mol |
| CAS Number | 1334494-56-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Research indicates that similar compounds have demonstrated efficacy in inhibiting specific enzymatic pathways and modulating neurotransmitter systems .
Biological Activity
- Enzyme Inhibition : this compound has shown potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmitter regulation. Studies indicate that compounds with similar structures can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting a possible therapeutic application in neurodegenerative diseases .
- Neurotransmitter Modulation : The compound may also influence neurotransmitter systems by acting as a modulator, which could be beneficial in developing treatments for conditions like epilepsy or other neurological disorders .
- Pharmaceutical Applications : Due to its structural characteristics, this compound is being investigated for its potential role in drug development. Its solubility and reactivity enhance its suitability as a lead compound for synthesizing more complex therapeutic agents .
Study 1: Inhibition of Cholinesterases
A study published in the journal Molecules examined various carbamate derivatives for their inhibitory effects on cholinesterases. This compound was found to exhibit moderate inhibitory activity against BChE, which is linked to its potential use in treating Alzheimer's disease .
Study 2: Structural Activity Relationship
Research conducted on the structure-activity relationship (SAR) of carbamates highlighted that modifications in the alkyl chain significantly impact biological activity. The branched structure of this compound enhances its binding affinity compared to linear analogs .
Comparison with Similar Compounds
The following table summarizes the comparison between this compound and other related compounds based on their structural features and biological activities:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl carbamate | Simple structure | Used as a building block | Limited biological activity |
| Boc-protected amino acids | Varies | Contains Boc group for protection | Commonly used in peptide synthesis |
| Lacosamide | Carbamate with anticonvulsant use | Significant therapeutic use | Effective in epilepsy treatment |
| Tert-butyl (1-amino-2-hydroxy...) | Branched alkyl chain | Enhanced solubility and reactivity | Potential cholinesterase inhibitor |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of tert-butyl carbamate with a ketone precursor (e.g., 2,4-dimethylpentan-3-one) using sodium borohydride or lithium aluminum hydride as reducing agents. Key parameters include maintaining an inert atmosphere (N₂ or Ar) and temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming structure via ¹H/¹³C NMR is critical . For scalability, solvent selection (e.g., THF or methanol) and catalyst loading (e.g., 1.2–1.5 equivalents of reducing agent) must be empirically optimized .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize the structural features of this compound?
- Methodological Answer :
- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm. Hydroxy and amine protons (if not exchanged) may show broad peaks at δ 1.5–3.0 ppm. Splitting patterns for the 2,4-dimethylpentane backbone help confirm stereochemistry.
- ¹³C NMR : The carbamate carbonyl resonates at δ ~155 ppm, while the tert-butyl carbons appear at δ ~28 (CH₃) and ~80 (quaternary C).
- IR : Strong absorption bands at ~3300–3500 cm⁻¹ (N-H/O-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water) at 4°C promotes crystal growth. Use SHELXL for structure refinement and Mercury for visualizing hydrogen-bonding patterns, which influence crystal packing. For twinned crystals, employ SHELXD for data integration .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods resolve enantiomeric excess?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphines) can direct stereochemistry. Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to determine enantiomeric excess. X-ray crystallography (via SHELX) provides absolute configuration confirmation. Comparative analysis of related carbamates (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate) highlights steric and electronic influences on stereoselectivity .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., hindered rotation of the tert-butyl group) or solvent effects. Variable-temperature NMR (VT-NMR) can identify conformational exchange. DFT calculations (e.g., Gaussian) model electronic environments to predict shifts. Cross-validate with mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to active sites. MD simulations (GROMACS) assess stability of ligand-target complexes. Pharmacophore modeling (MOE) identifies critical interaction sites (e.g., hydrogen bonds with the hydroxy group). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does hydrogen-bonding behavior in the solid state influence stability and solubility?
- Methodological Answer : Graph set analysis (via Mercury) maps hydrogen-bonding networks. Strong intramolecular O-H···N bonds (from hydroxy to carbamate) may reduce solubility, while intermolecular bonds (e.g., N-H···O=C) enhance crystal stability. Solubility can be modulated by introducing polar substituents (e.g., methoxy groups) or using co-solvents .
Comparative and Mechanistic Questions
Q. How does the tert-butyl carbamate moiety in this compound compare to other protecting groups (e.g., Boc, Fmoc) in peptide synthesis?
- Methodological Answer : The tert-butyl group offers superior steric protection for amines compared to Boc but is less acid-labile than Fmoc. Stability under basic conditions makes it suitable for orthogonal deprotection strategies. Comparative TLC and LC-MS analyses of intermediates (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate) reveal differential reactivity .
Q. What reaction mechanisms explain the compound’s stability under basic or acidic conditions?
- Methodological Answer : The carbamate’s stability in base arises from resonance stabilization of the deprotonated form. Under acidic conditions, the tert-butyl group undergoes cleavage via SN1 mechanisms. Kinetic studies (pH-rate profiling) and isotopic labeling (¹⁸O) elucidate hydrolysis pathways. Compare with tert-butyl N-methylcarbamate to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
